N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852375-65-6
Cat. No.: VC7140932
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852375-65-6 |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
| Standard InChI Key | WHMLOTKDPPUDNT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₂H₂₁N₅O₃S, with a molecular weight of 435.5 g/mol and a CAS registry number of 852375-65-6. Its IUPAC name, N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide, reflects its intricate architecture:
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A triazolopyridazine core (a bicyclic system combining triazole and pyridazine rings).
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A p-tolyl group (4-methylphenyl) at position 3 of the triazolopyridazine.
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A thioacetamide linker bonded to the pyridazine ring at position 6.
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A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₃S | |
| Molecular Weight | 435.5 g/mol | |
| CAS Number | 852375-65-6 | |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| InChIKey | WHMLOTKDPPUDNT-UHFFFAOYSA-N |
The planar triazolopyridazine system enables π-π stacking interactions, while the methoxy groups enhance solubility in organic solvents.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the triazolopyridazine core. Key steps include:
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Cyclocondensation: Reaction of hydrazine derivatives with pyridazine precursors to form the triazolopyridazine ring.
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Sulfur Incorporation: Introduction of the thioether (-S-) group via nucleophilic substitution or thiol-disulfide exchange.
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Acetamide Coupling: Attachment of the 3,4-dimethoxyphenylacetamide moiety using carbodiimide-mediated coupling agents .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Triazolopyridazine formation | Hydrazine, pyridazine-6-thiol, HCl, reflux | 62% |
| 2 | Thioether functionalization | 3,4-Dimethoxyphenylacetyl chloride, DCM, RT | 78% |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 85% |
Conditions simplified for illustrative purposes; actual protocols may vary .
Scalability and Optimization
Challenges in scaling include the low solubility of intermediates and side reactions during cyclization. Microwave-assisted synthesis and flow chemistry have been proposed to improve efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (s, 1H, triazole-H), 7.85–7.20 (m, aromatic-H), 4.10 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
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¹³C NMR: Signals at δ 168.5 (C=O), 152.3–110.2 (aromatic carbons), 56.1 (OCH₃).
Mass Spectrometry
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ESI-MS: m/z 436.1 [M+H]⁺ (calculated for C₂₂H₂₂N₅O₃S: 436.1).
Chemical Reactivity and Stability
Functional Group Transformations
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Thioether Oxidation: Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives.
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Methoxy Demethylation: Treating with BBr₃ yields phenolic derivatives, useful for further functionalization .
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Nucleophilic Substitution: The electron-deficient pyridazine ring undergoes substitution at position 6 with amines or alkoxides.
Stability Profile
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Thermal Stability: Decomposes above 250°C without melting.
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Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.
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